molecular formula C25H30N2O5S B2605518 [2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 1166836-41-4

[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate

Cat. No. B2605518
CAS RN: 1166836-41-4
M. Wt: 470.58
InChI Key: AXMSAWKRPLZNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a total of 48 bonds, 22 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 primary amine (aromatic), and 1 secondary amine (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a total of 45 bonds, 21 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 primary amine (aromatic), and 1 secondary amine (aromatic) .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of similar compounds in the synthesis of heterocyclic structures, which are foundational in developing pharmaceuticals and agrochemicals. For instance, Ukrainets et al. (2014) described the cyclization of certain benzoate derivatives in the presence of bases, leading to anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the synthetic versatility of related molecules Ukrainets, L. A. Petrushova, A. Davidenko, L. A. Grinevich, 2014.

Antimicrobial Activity

Ghorab et al. (2017) synthesized a series of compounds displaying antimicrobial properties, highlighting the potential for similar chemical structures to act as leads in developing new antimicrobial agents. They evaluated the compounds against various Gram-positive and Gram-negative bacteria, with some derivatives showing higher activity than reference drugs Ghorab, A. M. Soliman, M. Alsaid, A. Askar, 2017.

Asymmetric Synthesis and Catalysis

Okamoto et al. (1968) explored the asymmetric reactions of primary amines with sulfonylation agents, indicating the role of similar compounds in enantioselective synthesis. This work underscores the importance of sulfonyl-containing compounds in facilitating asymmetric catalytic reactions, which are crucial for producing optically active pharmaceuticals Okamoto, E. Minami, H. Shingu, 1968.

properties

IUPAC Name

[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5S/c1-18-8-6-13-23(19(18)2)26-24(28)17-32-25(29)21-11-7-12-22(16-21)27-33(30,31)15-14-20-9-4-3-5-10-20/h3-5,7,9-12,14-16,18-19,23,27H,6,8,13,17H2,1-2H3,(H,26,28)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMSAWKRPLZNDI-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)COC(=O)C2=CC(=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(C1C)NC(=O)COC(=O)C2=CC(=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.